molecular formula C9H9ClO B1296161 1-(2-Chlorophenyl)propan-2-one CAS No. 6305-95-9

1-(2-Chlorophenyl)propan-2-one

Cat. No. B1296161
Key on ui cas rn: 6305-95-9
M. Wt: 168.62 g/mol
InChI Key: LWGNDIMNCPMZOF-UHFFFAOYSA-N
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Patent
US08901135B2

Procedure details

To a solution of 2-chlorophenylacetone (10.800 g, 64.049 mmol) in 279 mL of CH2Cl2, pyridinium chlorochromate (41.418 g, 192.15 mmol), and pyidine (16 mL) in three portions were added over 2.5 hours and the mixture was refluxed under vigorous stirring. After 22 h, he mixture was removed from heat. The mixture was concentrated in vacuo to give a dark red syrup. The crude mixture was purified by column chromatography on a 120 g of Redi-Sep™ column using 0-10% gradient of EtOAc in hexane over 28 min as eluent to give 1-(2-chlorophenyl)propane-1,2-dione as yellow liquid: 1H NMR (400 MHz, choroform-d) δ ppm 7.66 (1 H, dd, J=7.6, 1.8 Hz), 7.49-7.54 (1 H, m), 7.38-7.45 (2 H, m), 2.58 (3 H, s); LC-MS: m/z 182.9 [M+H]+.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
41.418 g
Type
reactant
Reaction Step One
Quantity
279 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:11])[CH3:10].[Cr](Cl)([O-])(=O)=[O:13].[NH+]1C=CC=CC=1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[C:9](=[O:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(C)=O
Name
Quantity
41.418 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
279 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under vigorous stirring
CUSTOM
Type
CUSTOM
Details
he mixture was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark red syrup
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by column chromatography on a 120 g of Redi-Sep™ column
CUSTOM
Type
CUSTOM
Details
over 28 min
Duration
28 min

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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